molecular formula C14H16N2O4S B2910671 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448062-78-9

2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2910671
CAS No.: 1448062-78-9
M. Wt: 308.35
InChI Key: KIJPQNODNDNFMC-UHFFFAOYSA-N
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Description

2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a cyclopropanesulfonamido group via a but-2-yn-1-yl ether linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl ether linkage: This step involves the reaction of 4-(cyclopropanesulfonamido)but-2-yn-1-ol with a suitable benzoyl chloride derivative under basic conditions to form the ether linkage.

    Amidation: The resulting intermediate is then subjected to amidation with an appropriate amine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the benzamide or cyclopropanesulfonamido moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzoic acid
  • 4-(Cyclopropanesulfonamido)but-2-yn-1-yl benzamide

Uniqueness

2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(cyclopropylsulfonylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c15-14(17)12-5-1-2-6-13(12)20-10-4-3-9-16-21(18,19)11-7-8-11/h1-2,5-6,11,16H,7-10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPQNODNDNFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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